molecular formula C24H25N7O3S B3011999 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1040648-27-8

2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B3011999
CAS RN: 1040648-27-8
M. Wt: 491.57
InChI Key: ZTVKFAIJLRJZEU-UHFFFAOYSA-N
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Description

2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H25N7O3S and its molecular weight is 491.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds derived from the key intermediate 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, closely related to the chemical , have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Novel Heterocycles

New heterocyclic compounds incorporating similar pyrazolopyridine moieties have been synthesized. These include pyrroles, pyridines, and other novel structures, indicating the versatility of this chemical framework in the creation of diverse heterocyclic compounds (Srivastava et al., 2008).

Biological Evaluation

Thiazolidinone derivatives, related to the chemical of interest, have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Development of Acetylcholinesterase Inhibitors

Compounds similar to 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide have been explored as acetylcholinesterase inhibitors. This research indicates potential applications in treating neurodegenerative diseases like Alzheimer's (Umar et al., 2019).

Insecticidal Properties

Research into the insecticidal properties of heterocycles incorporating similar moieties suggests potential applications in agriculture and pest control. Such compounds have been tested against pests like the cotton leafworm, showing effectiveness as insecticidal agents (Fadda et al., 2017).

Anticancer Activities

Research into the synthesis of novel heterocycles, including those related to the compound , has shown that some of these compounds possess anticancer activities. This opens up potential avenues for the development of new anticancer therapies (Riyadh, Kheder, & Asiry, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is ELOVL6 , a fatty acid elongase . ELOVL6 is an enzyme involved in the elongation of long-chain fatty acids, playing a crucial role in lipid metabolism.

Mode of Action

The compound inhibits ELOVL6 in a dose-dependent manner . It displays more than 30-fold greater selectivity for ELOVL6 over other ELOVL family members . This suggests a high degree of specificity in its interaction with ELOVL6.

Biochemical Pathways

By inhibiting ELOVL6, the compound affects the elongation of fatty acids . This can lead to changes in lipid metabolism, as ELOVL6 is responsible for the elongation of long-chain fatty acids.

Result of Action

The inhibition of ELOVL6 by the compound leads to a reduction in the elongation index of fatty acids of hepatocytes . This can have significant effects on cellular lipid profiles and potentially influence various cellular processes and signaling pathways.

properties

IUPAC Name

2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3S/c1-16-15-35-24(25-16)26-20(32)14-29-8-10-30(11-9-29)22(33)18-12-28(2)13-19-21(18)27-31(23(19)34)17-6-4-3-5-7-17/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVKFAIJLRJZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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